4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of fluorinated aromatic compounds. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzene ring. One common approach is the late-stage difluoromethylation and trifluoromethylation of aromatic compounds. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
For example, the difluoromethylation of aromatic compounds can be accomplished using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents. The trifluoromethylation can be performed using reagents like trifluoromethyl copper or trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl and difluoromethyl groups to their respective methyl groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may also interact with cellular membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Difluoromethylbenzene: Contains a difluoromethyl group attached to a benzene ring.
Methoxybenzene: Contains a methoxy group attached to a benzene ring.
Uniqueness
4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of difluoromethyl, trifluoromethyl, and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-15-7-3-2-5(8(10)11)4-6(7)9(12,13)14/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPRBMZDQNTHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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